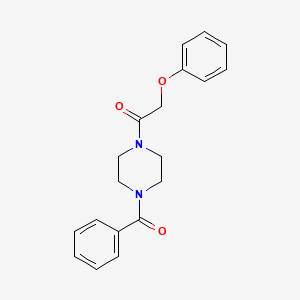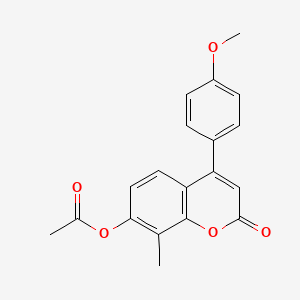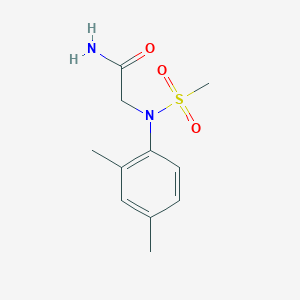
N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as Dimebolin, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. Dimebolin was first synthesized in the 1970s as an antihistamine drug, but recent studies have shown its potential to treat neurological disorders such as Alzheimer's disease, Parkinson's disease, and Huntington's disease.
作用機序
The exact mechanism of action of N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide is not fully understood, but it is thought to act on several different targets in the brain. N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This leads to increased levels of acetylcholine in the brain, which can improve cognitive function. Additionally, N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to modulate the activity of several different neurotransmitter systems, including dopamine, serotonin, and glutamate.
Biochemical and Physiological Effects:
N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have several different biochemical and physiological effects in animal models. Studies have shown that N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide can reduce oxidative stress and inflammation in the brain, which can help protect neurons from damage. Additionally, N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to increase the levels of several different neurotrophic factors, including brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF). These factors are important for promoting the growth and survival of neurons in the brain.
実験室実験の利点と制限
N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide has several advantages for use in lab experiments. It is a relatively small molecule that can easily cross the blood-brain barrier, allowing it to act directly on the brain. Additionally, N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have low toxicity in animal models, making it a relatively safe compound to use in experiments. However, one limitation of N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide is that its mechanism of action is not fully understood, which can make it difficult to design experiments to test its effects.
将来の方向性
There are several different future directions for research on N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide. One area of interest is its potential use in treating other neurological disorders, such as multiple sclerosis and amyotrophic lateral sclerosis (ALS). Additionally, research is needed to better understand the mechanism of action of N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide and how it interacts with different neurotransmitter systems in the brain. Finally, there is a need for clinical trials to test the safety and efficacy of N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide in humans.
合成法
The synthesis of N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide involves several steps, including the reaction of 2,4-dimethylphenylmagnesium bromide with methylsulfonyl chloride to form N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)acetamide. This intermediate compound is then reacted with glycine to form the final product, N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide.
科学的研究の応用
N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide has been the subject of numerous scientific studies due to its potential therapeutic properties. Research has shown that N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide can improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. Additionally, N~2~-(2,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have neuroprotective effects and can reduce neuroinflammation in the brain.
特性
IUPAC Name |
2-(2,4-dimethyl-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S/c1-8-4-5-10(9(2)6-8)13(7-11(12)14)17(3,15)16/h4-6H,7H2,1-3H3,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJBQODXELXDNEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CC(=O)N)S(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(dimethylamino)ethyl]-3,4-diethoxybenzamide](/img/structure/B5758858.png)
![2-(4-chlorophenyl)-N-[3-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5758870.png)

![3-[(4-chlorophenyl)thio]-4-nitro-2,5-dihydrothiophene 1,1-dioxide](/img/structure/B5758882.png)

![2-{[3-(hydroxymethyl)-2-methyl-1H-indol-1-yl]methyl}benzonitrile](/img/structure/B5758901.png)
![3-methyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B5758904.png)
![N-{[(3-methylphenyl)amino]carbonothioyl}-2-phenyl-4-quinolinecarboxamide](/img/structure/B5758907.png)
![2-{[(3-cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-yl)imino]methyl}-6-ethoxyphenol](/img/structure/B5758913.png)
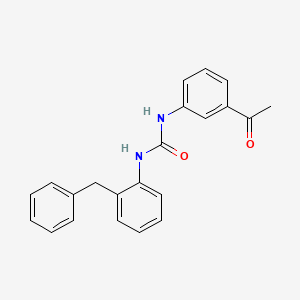
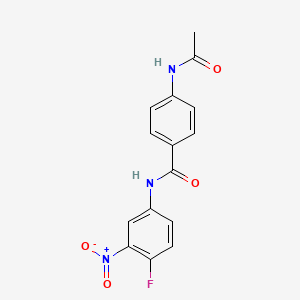
![ethyl (2,3-dimethyl-4-oxo-4H-[1,3]thiazolo[3,2-a]thieno[3,2-e]pyrimidin-8-yl)acetate](/img/structure/B5758942.png)
